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Compound of Interest

Compound Name: BI-847325

Cat. No.: B606096 Get Quote

Introduction

BI-847325 is an orally bioavailable, ATP-competitive dual inhibitor of Mitogen-activated protein

kinase kinase (MEK) and Aurora kinases.[1][2] It has demonstrated potent antitumor activity in

a broad range of human solid and hematologic cancer models, both in vitro and in vivo.[3][4]

Specifically, it inhibits human MEK1 and MEK2, as well as Aurora A, B, and C kinases, key

proteins involved in cell proliferation and division.[5][6][7] Understanding the physicochemical

properties of BI-847325, particularly its solubility and stability, is critical for its application in

preclinical research and potential therapeutic development. This guide provides a

comprehensive overview of the available data on these properties, along with relevant

experimental protocols and an illustration of its mechanism of action.

Physicochemical Properties
Property Value

CAS Number 1207293-36-4[5][6][8]

Molecular Formula C₂₉H₂₈N₄O₂[5][6][8]

Molecular Weight 464.56 g/mol [7][8]

Appearance Crystalline solid[5][6]

Solubility Data
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The solubility of BI-847325 has been determined in various organic solvents and aqueous

systems, which is crucial for preparing stock solutions and formulations for experimental use.

Qualitative Solubility
Water: Insoluble[7]

DMSO: Soluble

Quantitative Solubility Data
The following table summarizes the quantitative solubility data for BI-847325 in different solvent

systems.

Solvent System Concentration / Solubility Notes

DMSO 19 mg/mL (40.89 mM)[7]

Use of fresh DMSO is

recommended as moisture-

absorbing DMSO can reduce

solubility.[7]

DMSO 16.67 mg/mL (35.88 mM)[8]
Ultrasonic assistance may be

needed.[8]

DMSO 5 mg/mL[5][6] -

DMF 16 mg/mL[5][6] -

DMF:PBS (pH 7.2) (1:6) 0.14 mg/mL[5][6] -

Ethanol 1 mg/mL[7] -

Ethanol 0.3 mg/mL[5][6] -

10% DMSO >> 40% PEG300

>> 5% Tween-80 >> 45%

saline

≥ 1.67 mg/mL (3.59 mM)[8]
Clear solution for in vivo use.

[8]

10% DMSO >> 90% (20%

SBE-β-CD in saline)
≥ 1.67 mg/mL (3.59 mM)[8]

Clear solution for in vivo use.

[8]
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Stability Data
Stability data is essential for determining appropriate storage conditions and shelf-life for the

compound in both solid and solution forms.

Solid-State Stability
The solid (powder) form of BI-847325 exhibits excellent long-term stability when stored under

appropriate conditions.

Storage Temperature Shelf Life

-20°C ≥ 4 years[5][9]

-20°C 3 years[2][8]

+4°C 2 years[8]

Solution Stability
Stock solutions of BI-847325 in solvent require more stringent storage conditions to maintain

integrity. It is recommended to aliquot stock solutions to prevent degradation from repeated

freeze-thaw cycles.[10]

Storage Temperature Shelf Life in Solvent

-80°C 2 years[8][10]

-80°C 1 year[2]

-20°C 1 year[8][10]

-20°C 1 month[2]

Experimental Protocols
While specific, detailed protocols for formal solubility and stability studies of BI-847325 are not

publicly available, this section outlines the methods used to prepare the compound for
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published biological experiments and provides a general methodology for how such properties

are typically assessed.

Preparation of Solutions for In Vitro Assays
For cell-based assays, BI-847325 is typically dissolved in dimethyl sulfoxide (DMSO) to create

a high-concentration stock solution.[1] This stock is then further diluted in cell culture medium

to achieve the desired final concentrations for the experiment.[1]

Protocol:

Prepare a stock solution of BI-847325 in 100% DMSO (e.g., 10 mM). Sonication or

vortexing may be required to fully dissolve the compound.[5][8]

For cell-based experiments, dilute the DMSO stock solution directly into the appropriate

cell culture medium to the final working concentration.

Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to

avoid solvent-induced toxicity to the cells.

Preparation of Formulations for In Vivo Studies
For oral administration in animal models, BI-847325 is formulated as a suspension. Several

methods have been reported:

Protocol 1:

Dissolve BI-847325 in a vehicle consisting of 0.5% Natrosol 250 HX with 3% Tween 80.

Sonicate the mixture until a homogenous suspension is obtained.

Add 1 M HCl, then vortex and sonicate the suspension again.

Protocol 2:

Solubilize BI-847325 in a vehicle of 1% 2-hydroxyethyl cellulose and polysorbate 80.

Adjust the pH to 2.8 using 1 mol/L HCl.[1]
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General Protocol for Solubility Assessment (Kinetic
Solubility)
A common method to assess the kinetic solubility of a research compound in an aqueous buffer

is through nephelometry or turbidimetry.

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in

DMSO (e.g., 10-20 mM).

Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.

Aqueous Dilution: Transfer a small, precise volume from each well of the DMSO plate to a

corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g.,

Phosphate-Buffered Saline, pH 7.4).

Incubation: Shake the plate for a period of 1-2 hours at room temperature to allow for

precipitation to equilibrate.

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The

concentration at which a significant increase in turbidity is observed corresponds to the

kinetic solubility limit.

General Protocol for Stability Assessment (Forced
Degradation)
Forced degradation studies are used to identify potential degradation products and pathways

and to develop stability-indicating analytical methods, typically HPLC.[8]

Stress Conditions: Expose solutions of the compound to a variety of stress conditions as

recommended by ICH guidelines, including:

Hydrolysis: Acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH)

conditions at elevated temperatures.

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
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Photostability: Exposure to a defined light source (e.g., Xenon lamp) providing UV and

visible light.

Thermal Stress: Exposure of the solid compound to high heat.

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically

with UV and Mass Spectrometry (MS) detection.

Evaluation: Quantify the loss of the parent compound and identify and characterize any

significant degradation products that form under each condition.

Signaling Pathways and Mechanism of Action
BI-847325 exerts its anticancer effects by simultaneously inhibiting two critical signaling

pathways: the MAPK/ERK pathway and the Aurora kinase pathway, which is essential for cell

cycle control.

MAPK/ERK Signaling Pathway Inhibition
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth,

proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in

genes like BRAF or RAS. BI-847325 is an ATP-competitive inhibitor of MEK1 and MEK2,

preventing the phosphorylation and activation of ERK1/2. This blockade leads to a downstream

suppression of proliferation signals.[2]
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Caption: MAPK/ERK signaling pathway showing inhibition of MEK1/2 by BI-847325.
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Aurora Kinase Pathway Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in

regulating mitosis.[11] They are essential for centrosome maturation, spindle assembly,

chromosome segregation, and cytokinesis. By inhibiting Aurora kinases, BI-847325 disrupts

mitotic progression, leading to failed cell division (endoreduplication) and subsequent

apoptosis.[2]
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Caption: Cell cycle disruption by BI-847325 via inhibition of Aurora Kinases during Mitosis.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preparing an in vivo formulation of BI-
847325 for preclinical studies.
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Caption: Experimental workflow for preparing an in vivo formulation of BI-847325.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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